molecular formula C25H34N2 B13810333 1-N-Dodecyl-2-phenylbenzimidazole

1-N-Dodecyl-2-phenylbenzimidazole

Cat. No.: B13810333
M. Wt: 362.5 g/mol
InChI Key: TUYUDXFOYHYVOU-UHFFFAOYSA-N
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Description

1-N-Dodecyl-2-phenylbenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical applications Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Dodecyl-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation with dodecyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 1-N-Dodecyl-2-phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N-Dodecyl-2-phenylbenzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-N-Dodecyl-2-phenylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-N-Dodecyl-2-phenylbenzimidazole is unique due to the presence of both the dodecyl and phenyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern contributes to its diverse range of applications and potential as a multifunctional compound .

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-dodecyl-2-phenylbenzimidazole

InChI

InChI=1S/C25H34N2/c1-2-3-4-5-6-7-8-9-10-16-21-27-24-20-15-14-19-23(24)26-25(27)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3

InChI Key

TUYUDXFOYHYVOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

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